molecular formula C8H10ClN B14665793 Pyridinium, 4-ethenyl-1-methyl-, chloride CAS No. 45708-78-9

Pyridinium, 4-ethenyl-1-methyl-, chloride

Cat. No.: B14665793
CAS No.: 45708-78-9
M. Wt: 155.62 g/mol
InChI Key: TVIKPKVFMVKUGQ-UHFFFAOYSA-M
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Description

Pyridinium, 4-ethenyl-1-methyl-, chloride: is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is balanced by a chloride anion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale N-alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

Mechanism of Action

The mechanism of action of pyridinium, 4-ethenyl-1-methyl-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a wide range of bacteria and fungi .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 4-ethenyl-1-methyl-, chloride stands out due to its versatile applications in both biological and industrial fields. Its ability to act as a catalyst, antimicrobial agent, and component in ionic liquids highlights its multifaceted nature .

Properties

CAS No.

45708-78-9

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-ethenyl-1-methylpyridin-1-ium;chloride

InChI

InChI=1S/C8H10N.ClH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1

InChI Key

TVIKPKVFMVKUGQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C.[Cl-]

Related CAS

28826-65-5

Origin of Product

United States

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